

Preparation of 4-Fluorophenibut HCl for oral administration in research

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Compound of Interest

Compound Name: 4-Fluoro phenibut hydrochloride

Cat. No.: B2869861

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Application Notes and Protocols: 4-Fluorophenibut HCl

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Introduction

4-Fluorophenibut hydrochloride (4-F-Phenibut HCl) is an analytical reference standard categorized as a gabapentinoid.[1][2] It is a derivative of phenibut, a neuropsychotropic drug, and is structurally similar to baclofen.[3][4][5] As a GABA analogue, its primary mechanism of action is as a GABA-B receptor agonist.[3][6] These application notes provide detailed protocols for the preparation and oral administration of 4-Fluorophenibut HCl for preclinical research, along with methods for its analysis in biological matrices.

Physicochemical Properties

4-Fluorophenibut HCl is a crystalline solid with established purity and stability.[1] Proper storage is critical to maintain its integrity.

Table 1: Physicochemical Properties of 4-Fluorophenibut HCl

Property	Value	Reference
Formal Name	β-(aminomethyl)-4-fluoro-benzenepropanoic acid, monohydrochloride	[1]
CAS Number	1858241-03-8	[1] [7]
Molecular Formula	C ₁₀ H ₁₂ FNO ₂ • HCl	[1]
Formula Weight	233.7 g/mol	[1]
Purity	≥98%	[1] [8]
Formulation	Crystalline solid	[1]
Storage	-20°C	[1] [2]

| Stability | ≥ 5 years (at -20°C) [\[1\]](#) |

Solubility Data

The solubility of 4-Fluorophenibut HCl is a critical factor in selecting an appropriate vehicle for oral administration. The compound is soluble in various organic solvents and aqueous buffers.

Table 2: Solubility of 4-Fluorophenibut HCl in Common Vehicles

Vehicle	Solubility	Reference
DMF	25 mg/mL	[1]
DMSO	20 mg/mL	[1]
Ethanol	14 mg/mL	[1]

| PBS (pH 7.2) | 10 mg/mL [\[1\]](#) |

Mechanism of Action

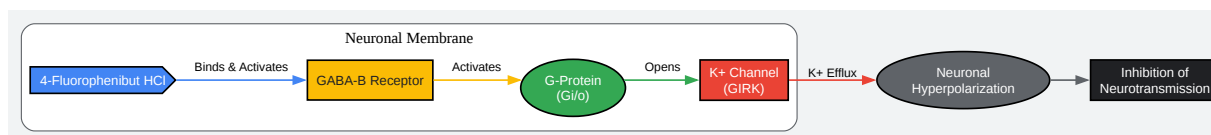
4-Fluorophenibut is a selective GABA-B receptor agonist.[\[3\]](#) Its potency is significantly higher than that of phenibut but lower than that of baclofen.[\[3\]](#)[\[6\]](#) Activation of the GABA-B receptor, a

G-protein coupled receptor, leads to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels. This results in an outward K⁺ current, causing hyperpolarization of the neuronal membrane and a subsequent inhibitory effect on neurotransmission.[6]

Table 3: Comparative Potency at the GABA-B Receptor

Compound	EC ₅₀ (μM) for Outward Current Activation	Reference
(±)-Baclofen	6.0	[6]
4-Fluorophenibut	23.3	[6]

| Phenibut | 1362 |[6] |



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GABA-B receptor signaling pathway for 4-Fluorophenibut.

Experimental Protocols

5.1 Protocol for Preparation of Oral Dosing Solution

This protocol describes the preparation of a 10 mg/mL solution of 4-Fluorophenibut HCl for oral gavage in rodents. The choice of vehicle may depend on the required dose volume and experimental design.

Materials:

- 4-Fluorophenibut HCl powder
- Vehicle of choice (e.g., Deionized water, Saline, 0.5% Carboxymethyl cellulose)
- Calibrated analytical balance

- Spatula
- Appropriate size amber glass vial
- Magnetic stirrer and stir bar or vortex mixer
- Pipettes and sterile tips

Procedure:

- **Calculate Required Mass:** Determine the total mass of 4-Fluorophenibut HCl needed based on the desired concentration and final volume.
 - Example: For 10 mL of a 10 mg/mL solution, weigh out 100 mg of 4-Fluorophenibut HCl.
- **Weigh Compound:** Accurately weigh the calculated mass of the compound and transfer it to the amber vial.
- **Add Vehicle:** Add approximately 80% of the final volume of the chosen vehicle to the vial.
- **Dissolve/Suspend:**
 - For soluble vehicles like water or saline, vortex or use a magnetic stirrer until the powder is completely dissolved. The solution should be clear.
 - For suspensions (e.g., in 0.5% CMC), mix continuously to ensure a homogenous suspension is formed and maintained.
- **Adjust to Final Volume:** Once dissolved or homogeneously suspended, add the remaining vehicle to reach the final desired volume.
- **Storage:** Store the prepared solution at 2-8°C for short-term use (up to 1 week). For longer storage, stability testing is recommended. Protect from light.

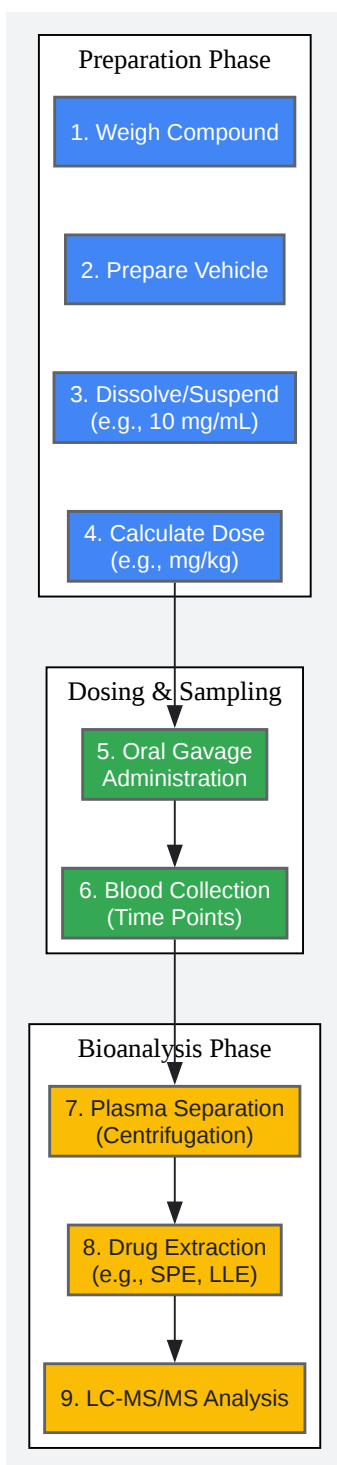
Table 4: Recommended Vehicle Formulations for Oral Administration

Formulation Type	Composition	Notes	Reference
Aqueous Solution	Deionized Water or 0.9% Saline	Suitable for lower concentrations where solubility permits.	General Practice
Aqueous Suspension	0.5% Carboxymethyl cellulose (CMC) in water	For higher concentrations or to ensure uniform dosing over time.	[9]
Co-solvent Solution	10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline	For compounds with poor aqueous solubility. Test small amounts first.	[9]

| Lipid Suspension | Suspend in Corn Oil | May be considered for specific pharmacokinetic studies. [[9] |

5.2 Workflow for In-Vivo Oral Administration

The following diagram outlines the typical workflow for an in-vivo study involving oral administration of 4-Fluorophenibut HCl.



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Workflow for preclinical oral administration and analysis.

5.3 Protocol for Quantification in Plasma (General Method)

This protocol provides a general framework for the extraction and quantification of 4-Fluorophenibut HCl from rodent plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Method validation is required.

Materials:

- Plasma samples collected from dosed animals
- Internal Standard (IS) solution (e.g., a structurally similar, stable-isotope labeled compound)
- Acetonitrile (ACN) with 0.1% formic acid (Protein Precipitation Solution)
- Centrifuge capable of 4°C
- 96-well collection plates or microcentrifuge tubes
- LC-MS/MS system

Procedure:

- Sample Thawing: Thaw plasma samples and an aliquot of the internal standard on ice.
- Sample Preparation:
 - Pipette 50 µL of each plasma sample into a microcentrifuge tube or well of a 96-well plate.
 - Add 10 µL of the Internal Standard solution to each sample and vortex briefly.
 - Add 200 µL of cold ACN with 0.1% formic acid to precipitate proteins.
- Protein Precipitation: Vortex the samples vigorously for 2 minutes.
- Centrifugation: Centrifuge the samples at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

- LC-MS/MS Analysis: Inject an appropriate volume (e.g., 5-10 μ L) of the supernatant onto the LC-MS/MS system.
 - LC Conditions (Example): C18 analytical column, gradient elution with mobile phases of water + 0.1% formic acid and ACN + 0.1% formic acid.
 - MS/MS Conditions (Example): Electrospray ionization in positive mode (ESI+). Monitor specific MRM (Multiple Reaction Monitoring) transitions for 4-Fluorophenibut and the internal standard.
- Quantification: Construct a calibration curve using standards prepared in blank plasma and processed identically. Determine the concentration of 4-Fluorophenibut HCl in the unknown samples by interpolating from the standard curve based on the peak area ratio of the analyte to the internal standard.

Safety and Handling

- 4-Fluorophenibut HCl is intended for research purposes only and is not for human or veterinary use.^{[1][2]}
- Researchers should use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
- Refer to the Safety Data Sheet (SDS) for complete safety and handling information.^{[7][10]}

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